molecular formula C21H14ClN3O3 B4993584 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]p yridine-2,4,6-trione

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]p yridine-2,4,6-trione

Cat. No.: B4993584
M. Wt: 391.8 g/mol
InChI Key: LCKSDRSHPZMNIW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione is a complex heterocyclic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like xylene or butanol, with the addition of bases such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-1,3,5,11-tetrahydroindeno[2,3-e]pyrimidino[4,5-b]pyridine-2,4,6-trione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its observed biological effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c1-25-19-16(20(27)24-21(25)28)14(10-6-8-11(22)9-7-10)15-17(23-19)12-4-2-3-5-13(12)18(15)26/h2-9,14,23H,1H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKSDRSHPZMNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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